1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. This compound is notable for its unique chemical properties and potential biological activities, particularly in medicinal chemistry. The general formula for this compound is with a molecular weight of 151.21 g/mol. It has garnered interest due to its possible applications in various fields, including pharmaceuticals and material science .
This compound falls under the category of pyrazolo-pyridines, which are known for their diverse pharmacological properties. The compound's classification can be summarized as follows:
The synthesis of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves several methods:
Detailed synthetic pathways often include the use of catalysts or specific reaction conditions to enhance yield and selectivity. For instance, using a base catalyst can facilitate the cyclization process while controlling side reactions .
The molecular structure of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine can be represented using various structural formulas:
CCN1C2=C(N=C1)C(=N2)C=N
DKVJRZYMFJNVOD-UHFFFAOYSA-N
The compound features a fused bicyclic system where the pyrazole ring is directly connected to the pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity .
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine participates in various chemical reactions typical for heterocycles:
These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter physical properties for specific applications .
The mechanism of action for 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves interactions with biological targets such as enzymes or receptors. Research indicates that this compound may exhibit:
The exact molecular interactions often require further investigation through biochemical assays to elucidate binding affinities and functional outcomes .
The physical properties of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine include:
Chemical properties include:
Relevant analyses often focus on stability under different conditions (e.g., light sensitivity or moisture) which are critical for practical applications in laboratories or formulations .
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine has several promising applications:
Research continues into its efficacy and safety profiles to better understand its therapeutic potential across various scientific domains .
The pyrazolo[3,4-b]pyridine core of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is typically assembled through cyclocondensation reactions between 5-aminopyrazoles and cyclic 1,3-dicarbonyl equivalents. Optimized protocols use ortho-keto-dienophiles (OKDTAs) such as diethyl 2-(ethoxymethylene)malonate under acidic conditions (acetic acid, 110–120°C), achieving yields of 83–88% [1]. The ethyl group at N1 is introduced via regioselective N-alkylation during the initial pyrazole synthesis or through post-cyclization modifications. Key to this strategy is the use of pre-alkylated 5-aminopyrazole precursors (e.g., 5-amino-1-ethylpyrazole) to avoid regioisomeric contamination, as confirmed by NMR studies [3] [8].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|
Cyclocondensation | 5-Aminopyrazole + OKDTA/AcOH/Δ | 83–88 | High (pre-alkylated pyrazole) |
POCl₃-mediated cyclization | Phosphorus oxychloride/reflux | 62–75 | Moderate |
Post-cyclization N-alkylation | Ethyl halide/K₂CO₃/DMF | 70–82 | Requires protecting groups |
Electrophilic aromatic substitution at C3 is favored due to electron density from the pyrazole ring. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/DCE) occur selectively at C3, while palladium-catalyzed cross-coupling (e.g., Suzuki with ArB(OH)₂/Pd(PPh₃)₄) enables aryl group introduction [1] [6]. N1 modifications leverage the nucleophilicity of the pyridinic nitrogen, with alkyl halides yielding quaternary ammonium derivatives for enhanced bioactivity. C5 functionalization exploits the electron-withdrawing effect of the pyridine nitrogen, allowing nucleophilic substitutions with amines or alcohols under mild conditions (THF, 90°C) to form 4-aminopyrazolopyridines in 67–83% yields [6] [8].
Table 2: Regioselective Functionalization Strategies
Position | Reaction Type | Representative Reagents | Key Products |
---|---|---|---|
C3 | Electrophilic substitution | HNO₃/H₂SO₄, SO₃/DCE | 3-Nitro, 3-sulfo derivatives |
C3 | Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | 3-Aryl derivatives |
C5 | Nucleophilic substitution | Aminoalkylphosphoramidates/THF/Δ | 5-Phosphoramidate conjugates |
N1 | Quaternary ammoniation | Methyl iodide, alkyl halides | Antibacterial quaternary salts |
The scaffold’s versatility enables fragment hybridization for target-specific drug discovery. In antimalarial applications, 4-carboxamide derivatives were optimized via systematic SAR studies, with substituents at C3 and C5 enhancing Plasmodium falciparum ABCI3 transporter inhibition [2]. For kinase inhibitors (e.g., TBK1), C3-aryl and N1-ethyl groups synergize to improve potency (IC₅₀ = 0.2 nM for compound 15y) by forming hydrogen bonds with Glu87 and hydrophobic interactions with Phe589 in the ATP-binding pocket [5] [7]. Linker optimization is critical: Ethylene-diamine linkers in pyrazolo[3,4-b]pyridine-phosphoramidate conjugates enhanced antileishmanial activity (IC₅₀ = 6.44 μM) by improving membrane permeability [6].
Table 3: FBDD Applications of Key Derivatives
Biological Target | Derivative Structure | Optimized Substituents | Biological Activity |
---|---|---|---|
TBK1 kinase | 1-Ethyl-3-(2,5-difluorophenyl) | C3: 2,5-difluorophenyl | IC₅₀ = 0.2 nM |
P. falciparum ABCI3 | 4-Carboxamides | C5: Alkylamino side chains | Potent antimalarial activity |
Leishmania amazonensis | 5-Phosphoramidates | C5: Aminoethylphosphoramidate | IC₅₀ = 6.44 μM |
TRKA kinase | 1-Ethyl-4-morpholinophenyl | C5: 3-Morpholinophenyl | IC₅₀ = 56 nM (C03 derivative) |
Recent advances emphasize solvent-free reactions and catalytic protocols to improve sustainability. Silica-supported POCl₃ catalyzes cyclodehydration at reduced temperatures (80°C vs. traditional 120°C), decreasing energy use by 40% [8]. Microwave-assisted synthesis accelerates cyclocondensation (8–12 hours → 20–30 minutes) while maintaining yields >80% [3] [8]. Flow chemistry systems enable continuous C5 amination with aminoalkylphosphoramidates, reducing solvent waste by 70% compared to batch processes [6]. Additionally, biocatalytic methods using lipases achieve enantioselective N-alkylation under aqueous conditions, though applications remain exploratory for this scaffold [8].
Table 4: Sustainability Metrics for Green Synthesis Methods
Method | Conditions | Reaction Time | E-Factor | Yield (%) |
---|---|---|---|---|
Microwave cyclocondensation | AcOH, 150°C, 300W | 20–30 min | 8.2 | 80–85 |
Silica-POCl₃ catalysis | Solvent-free, 80°C | 4 h | 5.1 | 78 |
Flow-based amination | THF, 100°C, 0.5 mL/min flow | 1 h | 3.3 | 82 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: